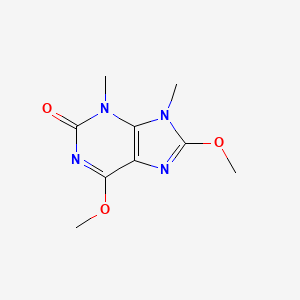
2-(tert-Butoxy)quinoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butoxy)quinoline-4-carbonitrile is a heterocyclic aromatic compound that features a quinoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)quinoline-4-carbonitrile typically involves the reaction of quinoline derivatives with tert-butyl alcohol and cyanide sources under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed .
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butoxy)quinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinoline-4-carboxylic acid, quinoline-4-amine, and various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-(tert-Butoxy)quinoline-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 2-(tert-Butoxy)quinoline-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s quinoline core allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar nitrile group and are known for their biological activities.
Quinoline derivatives: Compounds like quinoline-4-carboxylic acid and quinoline-4-amine have similar core structures and undergo similar reactions.
Uniqueness
2-(tert-Butoxy)quinoline-4-carbonitrile is unique due to its tert-butoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties .
Eigenschaften
CAS-Nummer |
855165-25-2 |
|---|---|
Molekularformel |
C14H14N2O |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxy]quinoline-4-carbonitrile |
InChI |
InChI=1S/C14H14N2O/c1-14(2,3)17-13-8-10(9-15)11-6-4-5-7-12(11)16-13/h4-8H,1-3H3 |
InChI-Schlüssel |
HSDGEWSPXIKGSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=NC2=CC=CC=C2C(=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11882517.png)

![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)




